1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
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Overview
Description
1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a chemical compound characterized by its unique structure, which includes a pyrazol ring substituted with a difluorobenzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves the following steps:
Benzyl Derivative Formation: The starting material, 2,6-difluorobenzyl bromide, undergoes a reaction with a suitable nucleophile to form the benzyl derivative.
Pyrazol Ring Formation: The benzyl derivative is then reacted with a diketone or a β-diketone to form the pyrazol ring.
Substitution and Methylation: The pyrazol ring undergoes substitution reactions to introduce the methyl groups at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can improve the yield and functional group tolerance of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the pyrazol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-one: A closely related compound with a ketone group instead of a hydroxyl group.
1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazole: A compound with a similar structure but lacking the hydroxyl group.
Uniqueness: 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-10(13)4-3-5-11(9)14/h3-5,17H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCSBTPSGMFRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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